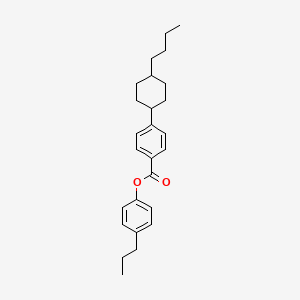
シプラジン脱イソプロピル
概要
説明
科学的研究の応用
Cyprazine-desisopropyl has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical testing in the food and beverage sector.
Biology: It is used in studies involving the metabolism of pesticides and herbicides.
Medicine: It is used in research related to the development of new pharmaceuticals and therapeutic agents.
作用機序
Target of Action
Cyprazine-desisopropyl is a metabolite that primarily targets Diptera larvae and pupae . The compound’s role is to induce morphological abnormalities in these targets, which results in incomplete or inhibited adult eclosion .
Mode of Action
The mode of action of Cyprazine-desisopropyl involves contact and stomach poison effects . It has strong systemic conductivity and a long duration of action . This means that once the compound comes into contact with its targets, it can be transported throughout the organism’s system, causing detrimental effects over an extended period.
Pharmacokinetics
Its strong systemic conductivity suggests that once absorbed, it can be widely distributed within the organism
Result of Action
The primary result of Cyprazine-desisopropyl’s action is the induction of morphological abnormalities in Diptera larvae and pupae . These abnormalities prevent the successful eclosion of adults, thereby controlling the population of these organisms.
生化学分析
Cellular Effects
Triazine compounds are known to interfere with the photosynthetic electron transport chain in susceptible plants , but the specific effects of Cyprazine-desisopropyl on various types of cells and cellular processes have not been extensively studied.
Molecular Mechanism
The molecular mechanism of action of Cyprazine-desisopropyl is not well-defined. As a triazine compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Cyprazine-desisopropyl can be synthesized from 2-N-cyclopropylamino-4,6-dichlorotriazine . The synthetic route involves the reaction of 2-N-cyclopropylamino-4,6-dichlorotriazine with appropriate reagents under controlled conditions to yield Cyprazine-desisopropyl . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Cyprazine-desisopropyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated triazine derivatives, while substitution reactions may produce various substituted triazine compounds.
類似化合物との比較
Cyprazine-desisopropyl is similar to other triazine-based compounds, such as atrazine and simazine. it is unique in its specific molecular structure, which includes a cyclopropyl group and a chlorine atom on the triazine ring. This unique structure imparts distinct chemical and biological properties to Cyprazine-desisopropyl, making it valuable for specific analytical and research applications .
Similar Compounds
- Atrazine
- Simazine
- Propazine
These compounds share a similar triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties .
特性
IUPAC Name |
6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQRQUUPYBUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633098 | |
| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35516-73-5 | |
| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride](/img/structure/B1603011.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)



